molecular formula C12H14O4 B1271729 4-(Allyloxy)-3-ethoxybenzoic acid CAS No. 831198-97-1

4-(Allyloxy)-3-ethoxybenzoic acid

Cat. No.: B1271729
CAS No.: 831198-97-1
M. Wt: 222.24 g/mol
InChI Key: USOHOISHCRXTDU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features an allyloxy group at the fourth position and an ethoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-ethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-ethoxybenzoic acid.

    Allylation: The 3-ethoxybenzoic acid undergoes an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the allyloxy group at the fourth position of the benzene ring.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Allyloxy)-3-ethoxybenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or resins.

    Biological Studies: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-ethoxybenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The allyloxy and ethoxy groups can participate in hydrogen bonding, hydrophobic interactions, or covalent bonding with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Allyloxy)benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.

    3-Ethoxybenzoic acid: Lacks the allyloxy group, which may limit its use in certain reactions.

    4-(Methoxy)-3-ethoxybenzoic acid: Similar structure but with a methoxy group instead of an allyloxy group.

Uniqueness

4-(Allyloxy)-3-ethoxybenzoic acid is unique due to the presence of both allyloxy and ethoxy groups on the benzene ring. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The allyloxy group offers opportunities for further functionalization, while the ethoxy group can influence the compound’s solubility and stability.

Properties

IUPAC Name

3-ethoxy-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOHOISHCRXTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367097
Record name 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831198-97-1
Record name 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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